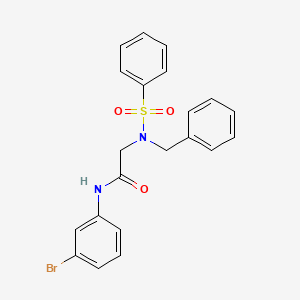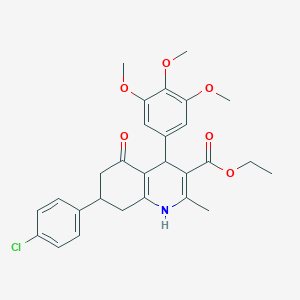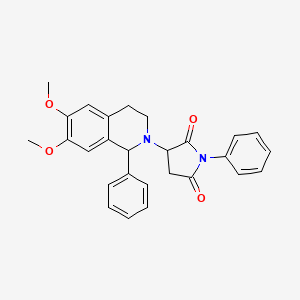
N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a type of glycine derivative that has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes that are involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide has various biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition leads to the inhibition of cancer cell growth. Additionally, this compound has been shown to induce apoptosis, which is a form of programmed cell death that is essential for the regulation of cell growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potential applications in cancer research. This compound has been shown to have antitumor activity and can inhibit the growth of cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Direcciones Futuras
There are various future directions that can be explored in the field of N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide research. One of the areas that can be explored is the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further studies can be conducted to explore the potential applications of this compound in other scientific research fields. Studies can also be conducted to explore the potential toxicity of this compound and to develop strategies to mitigate its toxicity.
Métodos De Síntesis
There are various methods that have been used to synthesize N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide. One of the commonly used methods involves the reaction of N-benzyl-N-(3-bromophenyl)sulfonylglycine with benzylamine in the presence of a base. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in various scientific research fields. One of the areas where this compound has been extensively studied is in the field of cancer research. Studies have shown that this compound has antitumor activity and can inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(3-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c22-18-10-7-11-19(14-18)23-21(25)16-24(15-17-8-3-1-4-9-17)28(26,27)20-12-5-2-6-13-20/h1-14H,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVIPXQFVVVVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5109887.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide](/img/structure/B5109890.png)


![10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5109904.png)
![3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5109926.png)

![(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5109949.png)
![3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5109953.png)
![N-(1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5109960.png)
![6-methyl-2-(methylsulfonyl)-5-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5109967.png)
